molecular formula C18H16Cl2N2O3 B3936082 (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone

(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone

Cat. No.: B3936082
M. Wt: 379.2 g/mol
InChI Key: IGEQDOSDDNZWKB-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is a complex organic compound characterized by the presence of dichlorophenyl and nitropiperidinyl groups attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common route includes the nitration of a piperidine derivative followed by a Friedel-Crafts acylation reaction to introduce the methanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include amine derivatives, oxidized methanone compounds, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential as anti-inflammatory and anti-cancer agents. The presence of the nitro and dichlorophenyl groups is believed to contribute to its biological activity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)-(2-nitro-2-piperidin-1-ylphenyl)methanone
  • (3,4-Dichlorophenyl)-(4-nitro-2-piperidin-1-ylphenyl)methanone
  • (3,4-Dichlorophenyl)-(5-nitro-3-piperidin-1-ylphenyl)methanone

Uniqueness

(3,4-Dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone is unique due to the specific positioning of the nitro and dichlorophenyl groups, which influence its reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c19-15-6-4-12(10-16(15)20)18(23)14-11-13(22(24)25)5-7-17(14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEQDOSDDNZWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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